![molecular formula C7H10ClN3 B2433277 3-chloro-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine CAS No. 1508935-88-3](/img/structure/B2433277.png)

3-chloro-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

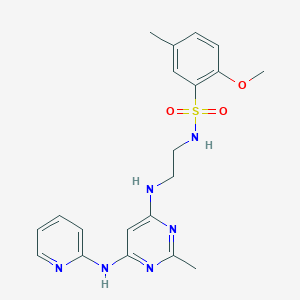

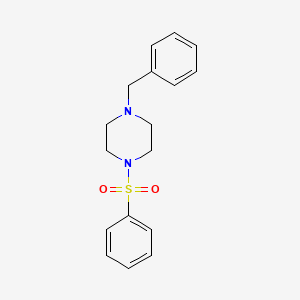

“3-chloro-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine” is a chemical compound with the molecular formula C7H10ClN3 . It contains 22 bonds in total, including 12 non-H bonds, 5 multiple bonds, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 primary amine (aliphatic), and 1 Imidazole .

Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized from easily available chemicals due to their wide range of applications in various branches of chemistry . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions can be employed for the synthesis .Molecular Structure Analysis

The molecular structure of “3-chloro-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine” includes a five-membered imidazole ring fused with a six-membered pyridine ring . The molecule also contains a chlorine atom attached to the third carbon atom of the imidazo[1,2-a]pyridine ring .Scientific Research Applications

1. Molecular Scaffold for Medicinal Chemistry The synthesis of 3-(N-substituted aminomethyl)-5-(N-substituted imino)-2,3-dihydro-imidazo[1,2-a]pyridines from 3-bromomethyl-5-chloro-2,3-dihydroimidazo[1,2-a]pyridine is crucial for medicinal chemistry. The resultant three-dimensional molecular scaffold is essential for creating small molecules that optimally adapt to biological targets' three-dimensional binding sites. This is particularly useful for preparing combinatorial libraries due to the great structural diversity of primary amines (Schmid, Schühle, & Austel, 2006).

2. Diverse Structural Functionalization The functionalization of 2-chloro-3-nitroimidazo[1,2-a]pyridine demonstrates the compound's versatility. The modification processes, including Suzuki–Miyaura cross-coupling and subsequent nitro group reduction to amine, enable the synthesis of diverse structures such as amides, anilines, and ureas. This highlights the compound's role in expanding the structural diversity of imidazo[1,2-a]pyridines and its potential in various synthetic applications (Bazin, Marhadour, Tonnerre, & Marchand, 2013).

3. Novel Synthesis and Optical Properties The development of a novel approach to synthesize 5H-pyrido[2′,1′:2,3]imidazo[4,5-b]indoles, starting from 2-(2′-aminophenyl)imidazo[1,2-a]pyridines, is significant. This synthesis not only provides a streamlined four-step process but also sheds light on the optical properties of π-expanded imidazo[1,2-a]pyridines. These compounds exhibit strong UV radiation absorption and fluorescence, marking their potential in material science and photonic applications (Kielesiński, Tasior, & Gryko, 2015).

4. Electrophilic Activation and Selective Bond Cleavage The synthesis of 3-formyl imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine using Cu-catalyzed aerobic oxidative conditions reveals a novel activation mode of ethyl tertiary amines. This highlights the compound's potential in fine-tuning molecular structures through selective bond cleavage and its broad application scope due to its functional group tolerance (Rao, Mai, & Song, 2017).

5. Green Chemistry Approach in Scaffold Synthesis The efficient synthesis of a privilege imidazo[4,5-b]pyridine scaffold using 2-chloro-3-nitropyridine and environmentally benign solvents emphasizes the compound's role in promoting green chemistry. This method's ability to expand structural diversity, coupled with its simplicity and environmental friendliness, underscores the compound's significance in sustainable scientific research (Padmaja, Devi, Mukku, Chanda, & Maiti, 2018).

Future Directions

Imidazo[1,2-a]pyridines, including “3-chloro-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine”, have a wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the future directions of research on this compound may involve further exploration of its potential applications in the treatment of these and other diseases .

properties

IUPAC Name |

3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3/c8-6-3-10-7-2-1-5(9)4-11(6)7/h3,5H,1-2,4,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQLNJVLFIVVBNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC=C(N2CC1N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-4-[(1,3-benzodioxol-5-ylmethyl)amino]-4-oxobut-2-enoic acid](/img/structure/B2433196.png)

![N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2433197.png)

![1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]piperazine](/img/structure/B2433201.png)

![5-methoxy-1-methyl-3-(naphthalen-1-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2433202.png)

![2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2433203.png)

![1-Ethylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,4'-oxane];dihydrochloride](/img/structure/B2433210.png)

![2-[(3-Oxo-3-phenylpropyl)(prop-2-yn-1-yl)amino]acetonitrile](/img/structure/B2433214.png)